molecular formula C9H10N2O3 B13729215 7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13729215
M. Wt: 194.19 g/mol
InChI Key: RLCTYQOBNKIYKY-UHFFFAOYSA-N
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Description

7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a benzooxazinone derivative characterized by a bicyclic structure combining a benzene ring fused with an oxazinone moiety. The compound features a methoxy group at the 6-position and an amino group at the 7-position, which significantly influence its electronic and steric properties.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

7-amino-6-methoxy-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H10N2O3/c1-13-8-2-5-4-14-9(12)11-7(5)3-6(8)10/h2-3H,4,10H2,1H3,(H,11,12)

InChI Key

RLCTYQOBNKIYKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)COC(=O)N2)N

Origin of Product

United States

Preparation Methods

Reaction Overview

  • Starting Materials: Ortho-iodophenols or ortho-bromophenols substituted with amino and methoxy groups.
  • Catalyst: Palladium complexes, typically Pd(PPh3)4 or Pd(dppf)Cl2.
  • Carbonyl Source: Molybdenum hexacarbonyl (Mo(CO)6) or alternative CO-releasing reagents such as oxalyl chloride, phenyl formate, 9-methylfluorene-9-carbonyl chloride, or formic acid.
  • Base: Triethylamine.
  • Solvent: 1,4-Dioxane.
  • Conditions: Heating at approximately 65–85 °C for 20 hours in a two-chamber system where CO is generated ex situ.

Mechanism and Advantages

  • The reaction proceeds via palladium-catalyzed oxidative addition of the ortho-halophenol, followed by carbonyl insertion and nucleophilic attack by cyanamide.
  • Intramolecular cyclization forms the benzoxazinone ring.
  • Advantages include:
    • Use of readily available starting materials.
    • Avoidance of direct CO gas handling by employing CO-releasing agents.
    • Mild reaction conditions enabling good yields.
    • Compatibility with various substituents, including electron-withdrawing and electron-donating groups.

Representative Yields and Substrate Scope

Substrate (Ortho-Halophenol) Substituent(s) Product Yield (%) Notes
2-Iodophenol None 76 Standard substrate
2-Iodo-4-acetylphenol Acetyl 87 Electron-deficient group tolerated
2-Iodo-4-methyl ester phenol Methyl ester 83 Ester functionality preserved
2-Iodo-4-chlorophenol Chloro 96 High yield, halogen intact
2-Iodo-4-bromophenol Bromo 83 Good yield, bromide stable
2-Iodo-4-nitrophenol Nitro 77 Electron-withdrawing group tolerated
2-Iodo-6-(hydroxymethyl)phenol Hydroxymethyl 84 No side reactions
2-Iodo-4,6-diaminophenol Amino groups 94 Electron-rich substrate successful
2-Iodo-5-methoxyphenol Methoxy Complex mixture Reaction less efficient, likely due to electron donation

Table adapted from the study by Ökerbladh et al., 2017

Ligand Effects on Bromophenol Substrates

  • Bromophenols are less reactive than iodophenols and require optimized ligands.
  • Ligands such as DPEphos (bis[(2-diphenylphosphino)phenyl] ether) improved yields significantly (up to 68%).
  • Other ligands like cataCXium A, Pd(dppf)Cl2, and dcpp showed incomplete conversion or favored side products.

Alternative Carbonyl Sources and CO-Release Strategies

To circumvent the use of toxic CO gas, several CO-releasing reagents have been employed successfully in the synthesis of benzoxazinones:

CO Source Advantages References
Molybdenum hexacarbonyl (Mo(CO)6) Stable solid, controlled CO release
Oxalyl chloride Base-mediated decomposition produces CO
Phenyl formate Mild CO donor
9-Methylfluorene-9-carbonyl chloride (COgen) Enables isotopic labeling of carbonyl carbon
Formic acid Readily available, mild conditions

These reagents provide safer and more convenient alternatives to gaseous CO, expanding the practical applicability of the carbonylation-cyclization method.

Notes on Reaction Optimization and Side Products

  • Excess cyanamide can lead to guanidine-substituted side products, especially with electron-rich substrates or slower-reacting bromophenols.
  • Reaction temperature and ligand choice are critical to suppress side reactions and improve selectivity.
  • Electron-donating groups like methoxy at certain positions may reduce halide reactivity, complicating the synthesis.
  • Boc-protected amino groups are stable under the reaction conditions, allowing for further functional group manipulations post-synthesis.

Summary Table of Key Preparation Parameters

Parameter Details
Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd with DPEphos ligand
Carbonyl Source Mo(CO)6, oxalyl chloride, phenyl formate, COgen, formic acid
Base Triethylamine
Solvent 1,4-Dioxane
Temperature 65–85 °C
Reaction Time ~20 hours
Starting Materials Ortho-iodophenols or ortho-bromophenols with various substituents
Yield Range 53% to 96% depending on substrate and conditions

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups, enabling participation in multiple reaction types:

Nucleophilic Substitution

The amino group (-NH₂) acts as a nucleophile, allowing substitution reactions. This reactivity is critical for modifying the compound’s structure or forming new derivatives.

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) , an electron-donating substituent, directs electrophiles to specific positions on the aromatic ring. This enables functionalization of the benzene ring system .

Cyclization Reactions

Substituents on the aromatic ring can drive intramolecular cyclization, forming new ring systems. The presence of the amino and methoxy groups may stabilize intermediates during such processes.

Reaction Mechanisms

The reactivity patterns are influenced by the compound’s electron density and substituent effects:

  • Electron-Dense Aromatic Ring : The methoxy and amino groups enhance electron density, favoring electrophilic substitution .

  • Protonation Pathways : In analogous systems (e.g., oxazine derivatives), protonation of carbonyl groups can generate reactive intermediates like carbocations, facilitating nucleophilic attacks .

Reaction Type Key Mechanistic Steps
Electrophilic Substitution Methoxy group directs incoming electrophiles to para/ortho positions
Nucleophilic Substitution Amino group attacks electrophilic centers (e.g., carbonyl carbons)
Cyclization Intramolecular attack by nucleophilic groups (e.g., -NH₂) on electrophilic centers

Scientific Research Applications

Chemistry

7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The compound's ability to undergo these reactions makes it valuable in the development of new materials and chemicals.

Biology

Research indicates that this compound exhibits bioactive properties , making it a candidate for drug discovery. Its interactions with molecular targets can modulate enzyme activity and influence cellular signaling pathways. Studies have shown that derivatives of benzo[d][1,3]oxazines can exhibit selective cytotoxicity towards cancer cells while sparing non-neoplastic cells, suggesting potential therapeutic applications .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic potential against various diseases. Its mechanisms of action involve binding to specific receptors or enzymes, which may lead to beneficial effects in treating conditions such as cancer .

Industry

This compound is also utilized in the production of specialty chemicals and materials with specific properties. Its versatility allows for applications in formulating products across different industries, including pharmaceuticals and cosmetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]oxazines. For example:

  • Study on Cytotoxicity : A study demonstrated that derivatives of benzo[a]phenoxazine showed selective cytotoxicity towards colorectal (RKO) and breast (MCF7) cancer cell lines. The mechanism involved lysosomal membrane permeabilization leading to increased reactive oxygen species accumulation and subsequent cell death .

Cosmetic Applications

The compound's properties have also been investigated for use in cosmetic formulations. Research focused on optimizing formulations using this compound showed improvements in skin hydration and product stability through experimental design techniques.

Mechanism of Action

The mechanism by which 7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • Core scaffold : Benzene fused with a 1,3-oxazin-2-one ring.
  • Substituents: 6-Methoxy group: Enhances lipophilicity and modulates electronic effects. 7-Amino group: Provides hydrogen-bonding capacity and reactivity.

For example, compounds like 6-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one are synthesized using NaH-mediated alkylation or condensation reactions in polar aprotic solvents such as DMF . Characterization relies on NMR, FTIR, and HRMS, as seen in structurally related derivatives (e.g., 9i and 9k in ).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzooxazinones are highly dependent on substituent patterns. Below is a comparative analysis of 7-amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one with key analogues:

Table 1: Structural Comparison of Selected Benzooxazinone Derivatives

Compound Name Substituents Key Structural Differences Reference
This compound - 6-OCH₃, 7-NH₂ Reference compound
Efavirenz - 6-Cl, 4-CF₃, 4-cyclopropylethynyl Anti-HIV activity; higher lipophilicity
9i () - 4-Methyl, 4-vinyl, 6-(4-aminophenyl) Extended quinoline moiety; enhanced rigidity
5b () - 4-Allyl, 4-methyl, 6-(furan-2-yl) Chromene-fused system; planar heterocycle
6-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one - 2,2-Dimethyl, 6-NH₂ Steric hindrance from dimethyl groups

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (FTIR, HRMS) Reference
This compound Not reported Not reported Anticipated NH/OH stretches: ~3300–3416 cm⁻¹ (FTIR)
9i () 193–196 78 FTIR: 3416 (NH), 1705 (C=O); HRMS: 517.2095 ([M+Na]⁺)
9k () 191–193 80 FTIR: 3293 (NH), 1702 (C=O); HRMS: 534.2250 ([M+Na]⁺)
Efavirenz Not reported Not reported HRMS: m/z 315.67 (C₁₄H₉ClF₃NO₂)

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: Efavirenz’s logP is elevated due to its CF₃ and cyclopropylethynyl groups, contributing to its CNS penetration but requiring formulation in lipid nanoparticles to mitigate poor aqueous solubility . The 7-amino-6-methoxy derivative, with polar NH₂ and OCH₃ groups, likely has lower logP, improving solubility but reducing membrane permeability.
  • Metabolic Stability : Methyl and vinyl substituents (e.g., in 9i ) may slow oxidative metabolism compared to unsubstituted analogues, as seen in cytochrome P450 inhibition studies .

Biological Activity

7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name 7-amino-6-methoxy-1,4-dihydro-3,1-benzoxazin-2-one
InChI Key RLCTYQOBNKIYKY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity and influence cellular signaling pathways. The presence of both amino and methoxy groups enhances its reactivity and potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]oxazines. For instance, derivatives of benzo[a]phenoxazine have demonstrated selective cytotoxicity towards cancer cells while sparing non-neoplastic cells. These compounds induce lysosomal membrane permeabilization (LMP), leading to increased reactive oxygen species (ROS) accumulation and subsequent cell death in cancer cell lines such as RKO (colorectal) and MCF7 (breast) .

Case Study: Anticancer Effects

In a study evaluating the anticancer effects of various benzo[a]phenoxazine derivatives, it was found that compounds C9, A36, and A42 significantly reduced cell proliferation and induced apoptosis in cancer cells. The mechanism involved lysosomal targeting and disruption, which is a promising pathway for developing new cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Research on structurally similar compounds indicates their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other oxazine derivatives:

CompoundActivity TypeNotes
6-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one AnticancerLacks amino group; reduced reactivity
7-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one AntimicrobialLacks methoxy group; different activity profile

The unique combination of functional groups in this compound contributes to its distinct biological properties.

Q & A

Q. SAR Table :

Substituent PositionFunctional GroupBiological ImpactEvidence Source
6ArylPR antagonism, selectivity
4Allyl/PentylSteric modulation, solubility
7MethoxyElectron-donating, stability

Advanced: What methodologies are effective for evaluating the compound’s activity in pharmacological models?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Use radioligand displacement assays (e.g., PR antagonism IC₅₀ values ).
    • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against S. aureus or E. coli .
  • In Vivo Models :
    • Decidualization Assay : Oral administration in rats to assess uterine PR antagonism (e.g., compound 4h in showed efficacy comparable to mifepristone) .
    • PET Imaging : Fluorinated derivatives (e.g., compound 3 in ) are evaluated for biodistribution using ¹⁹F NMR .

Advanced: How can molecular docking predict interactions between 7-Amino-6-methoxy derivatives and target receptors?

Methodological Answer:

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Key Parameters :
    • Binding Pockets : Align the benzoxazinone core with hydrophobic regions of the receptor (e.g., PR ligand-binding domain) .
    • Hydrogen Bonding : Prioritize interactions between the 7-amino group and receptor residues (e.g., Gln725 in PR) .
  • Validation : Compare docking scores (e.g., Gibbs free energy ΔG) with experimental IC₅₀ values .

Example : Derivatives with 4-hydroxyphenyl groups at position 6 showed stronger docking scores (-9.2 kcal/mol) due to π-π stacking with PR .

Advanced: How can researchers address contradictions in biological data across structural analogs?

Methodological Answer:

  • Data Triangulation :
    • Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rat models) results to confirm efficacy .
    • Replicate synthesis and characterization to rule out impurities (e.g., HRMS purity >98% ).
  • Mechanistic Studies :
    • Use knockout models or siRNA to validate target specificity (e.g., PR vs. glucocorticoid receptors) .
    • Perform metabolomic profiling to identify off-target effects .

Example : A compound with high in vitro PR affinity but low in vivo activity may require pharmacokinetic optimization (e.g., bioavailability via logP adjustment) .

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